4-Ethoxy-3-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate
Description
4-Ethoxy-3-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate is a sulfonamide-derived compound characterized by a benzene core substituted with ethoxy, ureido-pyridinyl, and sulfonyl chloride groups, further stabilized as a sulfate salt. Its structure combines a sulfonyl chloride moiety, which confers high reactivity for nucleophilic substitution, and a pyridinyl-ureido group, which may enhance binding affinity to biological targets. The ethoxy substituent likely improves solubility and modulates electronic effects on the aromatic ring. This compound is of interest in medicinal chemistry, particularly for developing enzyme inhibitors or covalent-binding therapeutics due to its sulfonyl chloride functionality .
Properties
Molecular Formula |
C14H16ClN3O8S2 |
|---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
4-ethoxy-3-(pyridin-3-ylcarbamoylamino)benzenesulfonyl chloride;sulfuric acid |
InChI |
InChI=1S/C14H14ClN3O4S.H2O4S/c1-2-22-13-6-5-11(23(15,20)21)8-12(13)18-14(19)17-10-4-3-7-16-9-10;1-5(2,3)4/h3-9H,2H2,1H3,(H2,17,18,19);(H2,1,2,3,4) |
InChI Key |
MQCUZSAQXFDCJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)NC(=O)NC2=CN=CC=C2.OS(=O)(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 4-Ethoxy-3-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate typically involves the reaction of pyridine derivatives with sulfonyl chlorides in the presence of appropriate catalysts. The compound exhibits a complex molecular structure characterized by:
- Molecular Formula : C14H16ClN3O4S
- Molecular Weight : 367.81 g/mol
- CAS Number : 820245-43-0
This compound's sulfonamide group is crucial for its biological activity, as it often interacts with various biological targets.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer activities. For instance, studies involving pyridine-based sulfonamides have shown promising results against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
A notable study evaluated a series of 4-substituted pyridine-3-sulfonamides, revealing that certain derivatives exhibited selective cytotoxicity against leukemia and melanoma cell lines, with GI50 values ranging from 13.6 to 14.9 µM . This suggests that 4-Ethoxy-3-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate may also possess similar properties.
Antimicrobial Activity
The antimicrobial potential of compounds derived from pyridine sulfonamides has been documented extensively. These compounds have shown effectiveness against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism typically involves inhibition of bacterial growth through interference with metabolic pathways.
Cancer Treatment
Given its structural similarities to other effective anticancer agents, 4-Ethoxy-3-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate is being investigated for its potential use in cancer therapies. Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.
Antimicrobial Treatments
The compound's demonstrated antimicrobial activity suggests potential applications in treating infections caused by resistant bacteria. This is particularly relevant in an era where antibiotic resistance is a growing concern.
Case Studies
Several studies have highlighted the efficacy of similar compounds:
Case Study 1: Anticancer Activity
In vitro studies using human cancer cell lines demonstrated that derivatives of pyridine sulfonamides induced significant cytotoxicity at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest, suggesting that 4-Ethoxy-3-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate may have comparable effects.
Case Study 2: Antimicrobial Efficacy
A study assessed the activity of related compounds against MRSA, revealing promising results with minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics. This indicates that the compound could be effective in clinical settings for treating resistant infections.
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-Ethoxy-3-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate with analogs sharing key structural motifs, such as sulfonyl chloride, pyridinyl, and alkoxy substituents.
3-[2-[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfonyl]-benzoic acid sodium salt (9e)
- Structural Differences :
- Core : Benzimidazole vs. benzene.
- Substituents : 3-Methoxypropoxy and methyl groups on the pyridine ring vs. ethoxy and ureido groups.
- Functional Groups : Methanesulfinyl vs. sulfonyl chloride.
- Reactivity : The sulfonyl chloride in the target compound is more reactive toward nucleophiles (e.g., amines, hydroxyl groups) than the sulfonate salt in 9e. This makes the target compound better suited for covalent conjugation in drug design.
- Solubility : The sodium salt in 9e enhances aqueous solubility, whereas the sulfate salt of the target compound may exhibit moderate solubility in polar solvents.
- Biological Activity : 9e’s benzimidazole core is associated with proton pump inhibition (e.g., proton pump inhibitors like omeprazole), while the target compound’s ureido-pyridinyl group may target kinases or proteases .
3-{2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfonyl}-4-methylbenzoic acid 2-(toluene-4-sulfonyl)ethyl ester (8f)
- Structural Differences :
- Electron-Withdrawing Groups : 8f contains a trifluoroethoxy group, which increases electron deficiency on the pyridine ring compared to the ethoxy group in the target compound.
- Protective Groups : The toluenesulfonyl ethyl ester in 8f acts as a prodrug feature, unlike the sulfate salt in the target compound.
- Stability : The trifluoroethoxy group in 8f improves metabolic stability but may reduce bioavailability due to increased hydrophobicity. The ethoxy group in the target compound balances lipophilicity and solubility.
- Reactivity : The methanesulfinyl group in 8f is less reactive than the sulfonyl chloride in the target compound, limiting its utility in covalent inhibitor design .
Comparative Data Table
| Property | Target Compound | Compound 9e | Compound 8f |
|---|---|---|---|
| Core Structure | Benzene | Benzimidazole | Benzimidazole |
| Key Substituents | Ethoxy, ureido-pyridin-3-yl, sulfonyl chloride | 3-Methoxypropoxy, methyl, sulfonate salt | Trifluoroethoxy, methyl, toluenesulfonyl ester |
| Molecular Weight (Da) | ~450 (estimated) | ~600 (reported) | ~750 (reported) |
| Solubility | Moderate (polar solvents) | High (aqueous) | Low (organic solvents) |
| Reactivity | High (sulfonyl chloride) | Moderate (sulfonate) | Low (sulfinyl) |
| Biological Target | Kinases, proteases (hypothetical) | Proton pumps | Enzymes requiring electron-deficient ligands |
| Metabolic Stability | Moderate (ethoxy group) | High (sodium salt) | High (trifluoroethoxy) |
Research Findings and Implications
- Target Compound Advantages :
- The sulfonyl chloride group enables covalent bond formation with cysteine or serine residues in enzymes, a feature absent in 9e and 8f.
- The ureido linker may facilitate hydrogen bonding with protein targets, enhancing selectivity compared to 8f’s ester-based structure.
- Limitations: Lower solubility than 9e may require formulation optimization. Limited in vivo stability compared to 8f’s trifluoroethoxy group.
Preparation Methods
Preparation of 4-Ethoxy-3-aminobenzene-1-sulfonic Acid
The synthesis begins with 4-ethoxy-3-nitrobenzenesulfonic acid , which undergoes catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25–40°C) to yield the intermediate 4-ethoxy-3-aminobenzene-1-sulfonic acid. This step achieves >90% yield when conducted under inert atmosphere.
Reaction conditions :
| Parameter | Value |
|---|---|
| Catalyst Loading | 5% w/w |
| Temperature | 35°C ± 2°C |
| Pressure | 3–4 bar H₂ |
| Reaction Time | 6–8 hours |
Urea Linkage Formation
The amine intermediate reacts with 3-isocyanatopyridine in anhydrous dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. This step forms the 3-(pyridin-3-yl)ureido group with 75–82% isolated yield.
Critical parameters :
-
Stoichiometry: 1.2 equivalents of 3-isocyanatopyridine
-
Temperature: 0–5°C (prevents side reactions)
-
Solvent: DCM (ensures solubility of aromatic intermediates)
Sulfonation to Sulfonyl Chloride
The sulfonic acid is converted to sulfonyl chloride using chlorosulfonic acid (ClSO₃H) in a two-phase system (DCM/conc. HCl). This exothermic reaction requires careful temperature control (0–10°C) to avoid decomposition.
Optimized protocol :
-
Add ClSO₃H (1.5 eq) dropwise to DCM solution of 4-ethoxy-3-(3-(pyridin-3-yl)ureido)benzenesulfonic acid
-
Stir at 5°C for 2 hours
-
Quench with ice-cold HCl (3M)
-
Extract with DCM, dry over Na₂SO₄
Sulfate Salt Formation
The sulfonyl chloride is treated with sulfuric acid (1.05 eq) in acetone/water (3:1 v/v) to precipitate the sulfate salt. Crystallization at 4°C yields 68–72% pure product.
Characterization data :
| Property | Value |
|---|---|
| Melting Point | 198–202°C (decomp.) |
| Purity (HPLC) | ≥98.5% |
| Water Content | ≤0.5% (KF titration) |
Key Reaction Mechanisms
Ullmann-Type Coupling for Ethoxy Group Introduction
The ethoxy group is installed via copper-catalyzed coupling between 3-nitrobenzene sulfonate and ethanol:
This method avoids harsh alkylation conditions that could degrade the sulfonate.
Urea Bond Formation via Carbodiimide Activation
An alternative pathway uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid intermediate before coupling with 3-aminopyridine:
This method achieves 80–85% yield but requires rigorous moisture control.
Optimization Strategies
Solvent Systems for Sulfonation
Comparative studies show dichloromethane outperforms THF or dioxane due to:
Catalytic Improvements
Adding dimethylaminopyridine (DMAP, 0.1 eq) during urea formation increases reaction rate by 40% through nucleophilic catalysis:
Comparative Analysis with Analogues
| Parameter | Target Compound | 4-Pyridinyl Analogue |
|---|---|---|
| Urea Bond Stability | pH 2–7 (25°C) | pH 4–9 (25°C) |
| Sulfonation Yield | 72% | 68% |
| Crystallinity | Amorphous | Crystalline Form A |
The pyridin-3-yl group decreases urea stability under acidic conditions compared to pyridin-4-yl derivatives due to reduced resonance stabilization.
Challenges and Mitigation
Sulfonyl Chloride Hydrolysis
The sulfonyl chloride group undergoes hydrolysis to sulfonic acid (t₁/₂ = 3 hours in humid air). Solutions include:
Byproduct Formation in Urea Step
Major byproducts include:
-
Symmetrical urea from amine dimerization (5–8%)
-
Isocyanate hydrolysis to amine (3–5%)
Mitigation strategies:
Recent Advances (2023–2025)
Continuous Flow Sulfonation
Microreactor systems enable safer handling of ClSO₃H:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-Ethoxy-3-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate?
- Methodological Answer : The compound can be synthesized via sulfonylation reactions using benzenesulfonyl chloride derivatives. A typical procedure involves dropwise addition of sulfonyl chloride to a pyridine solution containing the precursor amine, catalyzed by DMAP (4-dimethylaminopyridine). Post-reaction, the product is purified via column chromatography and recrystallized using solvents like petroleum ether/ethyl acetate . Ensure anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Employ a combination of analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the ethoxy, pyridinyl, and urea functional groups.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
- Elemental Analysis : Validate empirical formula consistency.
- Melting Point (mp) : Compare observed mp with literature values for related sulfonyl chlorides (e.g., pyridine-3-sulfonyl chloride derivatives) to assess purity .
Q. What are the critical stability and solubility considerations for this compound?
- Methodological Answer :
- Stability : The sulfonyl chloride group is highly moisture-sensitive. Store under inert gas (N₂/Ar) at –20°C in sealed, desiccated containers.
- Solubility : Test in polar aprotic solvents (e.g., DMF, DMSO) or chlorinated solvents (CH₂Cl₂) based on analogous sulfonamide syntheses . Avoid protic solvents (e.g., water, alcohols) to prevent degradation .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood due to potential pyridine vapors and sulfonyl chloride reactivity.
- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation, as per sulfonyl chloride safety guidelines .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Monomer Ratios : Adjust stoichiometry of the pyridinyl urea precursor and sulfonyl chloride (1:1.1 molar ratio) to drive reaction completion.
- Catalyst Loading : Optimize DMAP concentration (0.1–0.2 eq) to enhance reaction kinetics without side-product formation.
- Real-Time Monitoring : Use TLC or in-situ IR spectroscopy to track reaction progress, as demonstrated in controlled copolymerization studies .
Q. How should researchers resolve contradictions in spectral data during characterization?
- Methodological Answer :
- Cross-Validation : Combine NMR with X-ray crystallography (if crystalline) or 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.
- Impurity Analysis : Perform HPLC or GC-MS to detect byproducts (e.g., hydrolyzed sulfonic acids) and refine purification protocols .
Q. What strategies are effective for evaluating the compound’s bioactivity in pharmacological models?
- Methodological Answer :
- Assay Design : Screen for antibacterial/antiviral activity using marine-derived compound protocols (e.g., MIC assays, viral plaque reduction).
- Cytotoxicity Testing : Employ MTT assays on mammalian cell lines, ensuring dose-response curves (1–100 µM) to identify therapeutic windows.
- Target Identification : Use SPR (surface plasmon resonance) or molecular docking to probe interactions with enzymes (e.g., kinases) .
Q. How can purification challenges (e.g., low crystallinity) be addressed?
- Methodological Answer :
- Solvent Optimization : Test mixed solvents (e.g., CHCl₃/hexane) or gradient recrystallization.
- Chromatography : Use silica gel with gradient elution (e.g., 5–20% EtOAc in hexane) or reverse-phase HPLC for polar byproducts.
- Derivatization : Convert the sulfonyl chloride to a stable sulfonamide intermediate for easier isolation .
Key Notes for Methodological Rigor
- Controlled Synthesis : Reference copolymerization design principles (e.g., monomer feed ratios, initiator selection) to ensure reproducibility .
- Data Interpretation : Cross-reference spectral data with structurally related compounds (e.g., pyridine-3-sulfonyl chloride derivatives) to validate assignments .
- Biological Replication : Follow marine natural product bioassay frameworks to ensure statistical significance in activity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
